N2,N2-Dimethylthiazole-2,4-diamine hydrochloride
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Overview
Description
N2,N2-Dimethylthiazole-2,4-diamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride typically involves the reaction of thiazole derivatives with dimethylamine under controlled conditions. One common method includes the reaction of 2,4-diaminothiazole with dimethylamine in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylthiazole-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N2,N2-Dimethylthiazole-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- N2,N2-Dimethylthiazole-2,4-diamine
- Thiazole-2,4-diamine
- N2,N2-Dimethylthiazole
Comparison: N2,N2-Dimethylthiazole-2,4-diamine hydrochloride is unique due to the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10ClN3S |
---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-1,3-thiazole-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-8(2)5-7-4(6)3-9-5;/h3H,6H2,1-2H3;1H |
InChI Key |
YRHKTMKUZVQRGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)N.Cl |
Origin of Product |
United States |
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